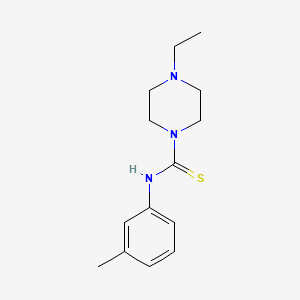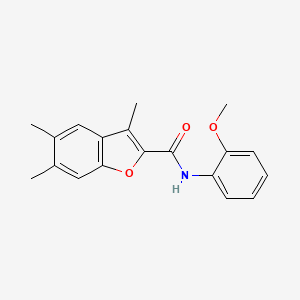
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as AM1241, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. The compound has been found to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune response.
Mécanisme D'action
The primary mechanism of action of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is through its binding to the CB2 receptor. Activation of this receptor has been shown to modulate a variety of physiological processes, including inflammation, pain, and immune response. In addition, this compound has been found to have some activity at the CB1 receptor, although this is thought to be less significant than its activity at the CB2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of immune cells such as macrophages and T cells. In addition, this compound has been found to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide for lab experiments is its high affinity for the CB2 receptor, which allows for selective activation of this receptor without significant activity at the CB1 receptor. This can be particularly useful in studies where the effects of CB2 activation need to be isolated from the effects of CB1 activation. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the compound's potential as a treatment for neuropathic pain, which remains a significant unmet medical need. In addition, there is growing interest in the potential role of the CB2 receptor in the regulation of immune function, and this compound may have applications in the treatment of autoimmune and inflammatory diseases. Finally, there is ongoing research into the development of new synthetic cannabinoid receptor agonists with improved pharmacokinetic properties and selectivity for specific receptor subtypes, and this compound may serve as a valuable starting point for such efforts.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-methoxybenzaldehyde, which is reacted with methyl vinyl ketone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with 2,3,5,6-tetramethylphenylboronic acid in the presence of a palladium catalyst to form the benzofuran ring system. Finally, the carboxamide group is introduced through a reaction with an appropriate amine.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states. The compound has been found to have anti-inflammatory, analgesic, and immunomodulatory effects, making it a promising candidate for the treatment of conditions such as neuropathic pain, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-9-14-13(3)18(23-17(14)10-12(11)2)19(21)20-15-7-5-6-8-16(15)22-4/h5-10H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIAQSLTJDCZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

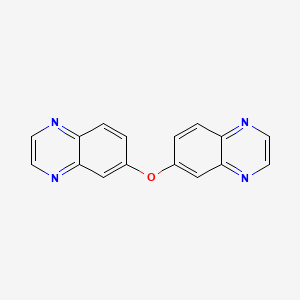
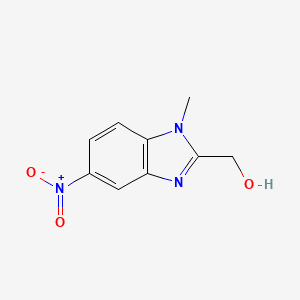
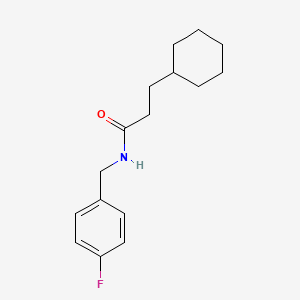


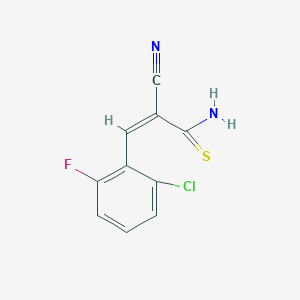
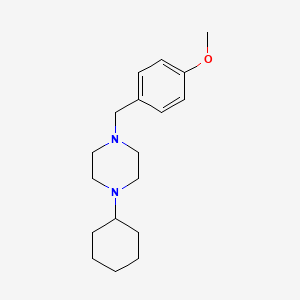
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)

![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
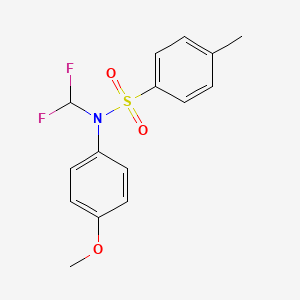
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)
